3-Bromotetrahydro-2H-thiopyran

Description

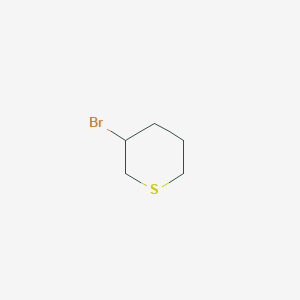

Structure

3D Structure

Properties

IUPAC Name |

3-bromothiane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrS/c6-5-2-1-3-7-4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKHGMPDKJUYBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CSC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profiles of 3 Bromotetrahydro 2h Thiopyran

Nucleophilic Substitution Reactions at the Brominated Carbon Center

As a secondary alkyl halide, 3-Bromotetrahydro-2H-thiopyran can undergo nucleophilic substitution through multiple pathways. The specific mechanism is highly dependent on the nature of the nucleophile, the solvent, and the stability of potential intermediates.

Nucleophilic substitution at the C-3 position of this compound can theoretically proceed via the classic SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. However, the presence of the sulfur atom introduces a third, often dominant, pathway involving neighboring group participation (NGP). vedantu.comwikipedia.org

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon center from the side opposite to the bromine leaving group. lumenlearning.com This backside attack leads to an inversion of stereochemistry at the carbon center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). scribd.com For this pathway to be efficient, the nucleophile must have clear steric access to the C-Br bond's antibonding orbital.

The SN1 mechanism proceeds in two steps: a slow, rate-determining step where the C-Br bond ionizes to form a planar secondary carbocation intermediate, followed by a rapid attack of the nucleophile on the carbocation. vedantu.com This pathway is favored by polar protic solvents that can stabilize the carbocation. The rate is dependent only on the substrate concentration (first-order kinetics). scribd.com

Table 1: Comparison of Potential Nucleophilic Substitution Pathways

| Feature | SN1 Pathway | SN2 Pathway | Neighboring Group Participation (NGP) |

|---|---|---|---|

| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Nu]) | First-order (Rate = k[Substrate]) |

| Mechanism | Two steps | One concerted step | Two steps |

| Intermediate | Planar Carbocation | Pentacoordinate Transition State | Bridged Sulfonium (B1226848) Ion |

| Stereochemistry | Racemization (mixture of inversion and retention) | Complete Inversion | Overall Retention |

| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents | Substrate with suitably positioned internal nucleophile (e.g., Sulfur) |

The stereochemistry of this compound is critical in determining the favored reaction pathway and the resulting product's configuration. The tetrahydrothiopyran (B43164) ring predominantly adopts a chair conformation. The bromine substituent can be in either an axial or an equatorial position.

For a classic SN2 reaction , a backside attack is required. This is sterically more favorable when the leaving group is in the axial position , as the incoming nucleophile has a clearer path to attack the carbon atom from the opposite side of the ring. An equatorial bromine is more sterically shielded from backside attack by the ring itself.

In contrast, a pure SN1 reaction , proceeding through a planar carbocation, would destroy the initial stereochemical information, leading to a mixture of products where the nucleophile has attacked from both faces of the plane, resulting in racemization. masterorganicchemistry.com

Ring Transformation Reactions Involving Tetrahydrothiopyran Scaffolds

While nucleophilic substitution and elimination are the primary reaction pathways for simple haloalkanes, heterocyclic systems can sometimes undergo more complex ring transformation or rearrangement reactions. These are often initiated by the formation of a reactive intermediate, such as the bridged sulfonium ion involved in neighboring group participation.

Although specific ring transformations starting from this compound are not widely documented in the literature, such reactions are known for other heterocyclic systems. Plausible, though speculative, pathways could involve:

Rearrangement of the Sulfonium Ion: The bicyclic sulfonium ion intermediate formed during NGP could potentially be attacked by a nucleophile at one of the original ring carbons (e.g., C-2), leading to a ring-opened product or a rearranged heterocyclic system.

Intramolecular Rearrangements: Under certain conditions, such as with strong bases, deprotonation at a position alpha to the sulfur atom could initiate a rearrangement sequence, potentially leading to ring contraction (e.g., to a substituted thiolane) or expansion, although these are generally less common pathways.

These transformations are highly dependent on the specific reagents and conditions employed and represent a more advanced area of the compound's reactivity profile.

Oxidative Transformations of the Thiopyran Ring

The sulfur atom in the tetrahydro-2H-thiopyran ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These transformations significantly alter the electronic properties and reactivity of the molecule.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. jchemrev.comjchemrev.comacsgcipr.org A wide variety of oxidizing agents can be employed for this purpose, with the choice of reagent often determining the selectivity towards either the sulfoxide (B87167) or the sulfone. organic-chemistry.orgorganic-chemistry.org

For the oxidation of this compound, common oxidizing agents can be utilized. The reaction proceeds in a stepwise manner, with the sulfoxide being the intermediate in the oxidation to the sulfone. Careful control of the reaction stoichiometry and conditions is crucial to selectively obtain the desired oxidation state. acsgcipr.org

Table 1: Common Oxidizing Agents for the Conversion of Sulfides to Sulfoxides and Sulfones

| Oxidizing Agent | Product(s) | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Acetic acid or other catalysts, room temperature to reflux |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Sulfoxide, Sulfone | Chlorinated solvents (e.g., CH₂Cl₂), 0°C to room temperature |

| Sodium Periodate (NaIO₄) | Sulfoxide | Methanol/water, room temperature |

| Potassium Permanganate (KMnO₄) | Sulfone | Acetone/water, often with a phase-transfer catalyst |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide, Sulfone | Methanol/water, room temperature |

| Nitric Acid (HNO₃) | Sulfoxide | Controlled conditions |

The presence of the electron-withdrawing bromine atom at the 3-position may slightly decrease the nucleophilicity of the sulfur atom, potentially requiring slightly harsher reaction conditions compared to the unsubstituted tetrahydro-2H-thiopyran.

The oxidation of the sulfur atom in the thiopyran ring generally proceeds through a nucleophilic attack of the sulfur on the electrophilic oxygen of the oxidizing agent. In the case of hydrogen peroxide, the reaction is often catalyzed by an acid, which protonates the peroxide to make it a more potent electrophile.

The first step of the oxidation involves the formation of a sulfoxide. The sulfur atom in the sulfoxide is less nucleophilic than in the starting sulfide (B99878) due to the electron-withdrawing nature of the sulfinyl group. However, it can still be oxidized further to a sulfone under appropriate conditions. The mechanism of the second oxidation step is analogous to the first.

In biological systems, the oxidation of sulfur compounds is a key metabolic process. researchgate.netnih.govresearchgate.net Enzymes such as sulfide:quinone oxidoreductase (SQR) catalyze the oxidation of hydrogen sulfide to form sulfane sulfur species. nih.govosti.gov While not directly applicable to the chemical oxidation of this compound, these biological systems provide a fascinating example of controlled sulfur oxidation in a complex environment. The fundamental chemical principles of nucleophilic attack by sulfur on an electrophilic oxidant remain a common thread.

Stereochemical Investigations of 3 Bromotetrahydro 2h Thiopyran

Conformational Analysis of the Six-Membered Sulfur Ring

The tetrahydro-2H-thiopyran ring, also known as a thiane (B73995) ring, is a six-membered heterocycle containing a sulfur atom. Like cyclohexane (B81311), its most stable conformations are non-planar, adopting puckered structures to relieve angle and torsional strain.

The two primary low-energy conformations of the tetrahydro-2H-thiopyran ring are the chair and the twist-boat forms. The chair conformation is generally the most stable due to the staggering of all adjacent carbon-hydrogen bonds, which minimizes torsional strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions.

The boat conformation is less stable than the chair due to eclipsing interactions between hydrogens at the "bow" and "stern" and steric hindrance between the "flagpole" hydrogens. To alleviate these unfavorable interactions, the boat conformation often distorts into a more stable twist-boat conformation. The energy difference between the chair and twist-boat conformations in thiane itself is a key parameter in understanding its dynamic behavior.

| Conformation | Key Features | Relative Stability |

| Chair | Staggered C-H bonds, minimal torsional strain. Substituents can be axial or equatorial. | Most stable |

| Twist-Boat | Reduced eclipsing and flagpole interactions compared to the boat form. | Less stable than chair |

| Boat | Eclipsing and flagpole hydrogen interactions. | Least stable |

The presence of a bromine atom at the 3-position significantly influences the conformational equilibrium of the tetrahydro-2H-thiopyran ring. The preference of the bromine substituent for either the axial or equatorial position is determined by a balance of several factors, including steric interactions and stereoelectronic effects.

The steric preference for a substituent on a cyclohexane ring is quantified by its A-value, which represents the energy difference between the axial and equatorial conformers. masterorganicchemistry.compearson.comwikipedia.orgchemistrysteps.com For a bromine atom on a cyclohexane ring, the A-value is approximately 0.38-0.43 kcal/mol, indicating a slight preference for the equatorial position to minimize 1,3-diaxial interactions. masterorganicchemistry.com However, the longer carbon-sulfur bonds in the thiane ring compared to carbon-carbon bonds in cyclohexane can alter these steric interactions.

Furthermore, stereoelectronic effects, such as the anomeric effect, can play a crucial role in substituted thianes. wikipedia.orgscripps.eduyoutube.comresearchgate.net The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor the axial orientation. In 3-bromotetrahydro-2H-thiopyran, this would involve an interaction between a lone pair of electrons on the sulfur atom and the antibonding orbital (σ*) of the C-Br bond. This interaction can stabilize the axial conformation of the bromine atom, counteracting the steric preference for the equatorial position. The interplay of these steric and stereoelectronic factors determines the final conformational equilibrium of this compound.

Diastereoselective and Enantioselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound with control over the relative and absolute stereochemistry is a significant challenge in organic synthesis. Such endeavors rely on the development of asymmetric synthetic strategies that can introduce chirality in a predictable and efficient manner.

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. For substituted tetrahydrothiopyrans, these strategies often involve the use of chiral starting materials, chiral reagents, or chiral catalysts to induce stereoselectivity. Methods such as diastereoselective cyclization reactions, where a new stereocenter is formed in a predictable relationship to an existing one, are commonly employed. nih.govresearchgate.net For instance, a thia-Prins cyclization can be used to construct the tetrahydrothiopyran (B43164) ring with good diastereoselectivity. researchgate.net

Chiral Auxiliary Approaches: A widely used strategy in asymmetric synthesis is the temporary incorporation of a chiral auxiliary into the molecule. scielo.org.mxtandfonline.com This auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed to afford the desired chiral product. In the context of tetrahydrothiopyran synthesis, sulfur-based chiral auxiliaries, such as those derived from amino acids, have proven effective. scielo.org.mxnih.govillinois.edu These auxiliaries can control the facial selectivity of reactions, leading to the formation of specific stereoisomers.

Organocatalytic Approaches: In recent years, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. nih.govresearchgate.netdocksci.comacs.orgrsc.org Chiral organic molecules, such as amines or thioureas, can catalyze reactions with high enantioselectivity. tandfonline.com For the synthesis of chiral tetrahydrothiopyrans, organocatalytic Michael-Michael cascade reactions have been developed. nih.govdocksci.com These reactions can construct the tetrahydrothiopyran ring and introduce multiple stereocenters in a single, highly enantioselective step.

| Approach | Description | Key Features |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | The auxiliary can be recovered and reused. Sulfur-based auxiliaries are particularly relevant. scielo.org.mxnih.gov |

| Organocatalysis | A small chiral organic molecule is used in catalytic amounts to induce enantioselectivity. | Metal-free, often milder reaction conditions. Effective for cascade reactions. nih.govresearchgate.net |

Determination of Absolute and Relative Stereochemistry

Once chiral analogs of this compound are synthesized, it is crucial to determine their absolute and relative stereochemistry. A variety of spectroscopic and analytical techniques are employed for this purpose.

The relative stereochemistry, which describes the spatial relationship between different stereocenters within the same molecule, is often determined using Nuclear Magnetic Resonance (NMR) spectroscopy. wordpress.comauremn.org.brresearchgate.netwikipedia.org Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of different protons, allowing for the assignment of their relative positions (e.g., cis or trans). wordpress.com The magnitude of proton-proton coupling constants (J-values) can also provide valuable information about the dihedral angles between adjacent protons, which is indicative of their stereochemical relationship. researchgate.net

The determination of the absolute stereochemistry, which refers to the three-dimensional arrangement of atoms of a chiral molecule in space, is a more complex task. X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. researchgate.netbath.ac.ukmdpi.commdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms, including the bromine. For non-crystalline compounds, chiral derivatizing agents, such as Mosher's acid, can be used in conjunction with NMR spectroscopy to determine the absolute configuration. nih.govresearchgate.net

| Technique | Information Provided | Application |

| NMR Spectroscopy (NOE, J-coupling) | Relative stereochemistry (cis/trans), conformational information. wordpress.comresearchgate.net | Elucidating the spatial arrangement of substituents on the thiane ring. |

| X-ray Crystallography | Absolute and relative stereochemistry of crystalline compounds. researchgate.netbath.ac.ukmdpi.com | Unambiguous determination of the three-dimensional structure. |

| Chiral Derivatizing Agents (e.g., Mosher's Acid) | Absolute stereochemistry of non-crystalline compounds via NMR analysis of diastereomeric derivatives. nih.gov | Assigning the R/S configuration of stereocenters. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 3-Bromotetrahydro-2H-thiopyran. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR data, a complete assignment of all proton and carbon signals can be achieved.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the nine protons in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the adjacent sulfur and bromine atoms, as well as by the magnetic anisotropy of the heterocyclic ring. Protons closer to the electron-withdrawing sulfur and bromine atoms are deshielded and resonate at a lower field (higher ppm value). oregonstate.edulibretexts.orgpressbooks.pubnetlify.app

The proton on the carbon bearing the bromine atom (H-3) is expected to be the most downfield of the aliphatic protons, appearing as a multiplet due to coupling with adjacent methylene (B1212753) protons. The protons on the carbons adjacent to the sulfur atom (H-2 and H-6) are also shifted downfield. The remaining methylene protons (H-4 and H-5) would resonate at higher fields. oregonstate.edulibretexts.orgpressbooks.pubnetlify.app

The ¹³C NMR spectrum provides information on the five distinct carbon environments. The carbon atom bonded to the bromine (C-3) is expected to have a chemical shift significantly influenced by the halogen. The carbons adjacent to the sulfur atom (C-2 and C-6) will also show characteristic downfield shifts. The remaining carbons (C-4 and C-5) will appear in the typical aliphatic region.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-2 | 2.8 - 3.2 | 35 - 45 |

| C-3 | 4.0 - 4.5 | 45 - 55 |

| C-4 | 1.9 - 2.3 | 25 - 35 |

| C-5 | 1.7 - 2.1 | 20 - 30 |

| C-6 | 2.6 - 3.0 | 30 - 40 |

Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

2D NMR Techniques for Connectivity and Stereochemistry (COSY, HSQC, HMBC, NOESY)

To confirm the assignments from 1D NMR and elucidate the precise connectivity and spatial relationships, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for instance, showing correlations between H-2 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and H-6. This is crucial for tracing the proton sequence around the thiopyran ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This experiment definitively links the proton assignments to the carbon assignments. For example, the proton signal predicted around 4.0-4.5 ppm would show a cross-peak with the carbon signal at 45-55 ppm, confirming their assignment as H-3 and C-3, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is essential for determining the stereochemistry of the molecule, specifically the relative orientation of the bromine substituent. NOESY identifies protons that are close in space, irrespective of their bonding connectivity. For example, observing a NOESY correlation between H-3 and one of the H-5 protons would suggest a specific chair conformation and indicate whether the bromine atom is in an axial or equatorial position.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound. For this compound, the molecular formula is C₅H₉BrS. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a nearly 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.

Calculated Exact Masses for Molecular Ions of this compound Interactive Data Table: HRMS Data

| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) |

| [C₅H₉⁷⁹BrS]⁺ | Carbon-12, Hydrogen-1, Bromine-79, Sulfur-32 | 180.9662 |

| [C₅H₉⁸¹BrS]⁺ | Carbon-12, Hydrogen-1, Bromine-81, Sulfur-32 | 182.9642 |

Fragmentation Patterns and Mechanistic Interpretation

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and undergoes fragmentation into smaller, charged ions. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, several key fragmentation pathways can be predicted:

Loss of Bromine: A common fragmentation pathway for bromoalkanes is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). youtube.com This would produce a prominent peak at m/z 101, corresponding to the [C₅H₉S]⁺ ion.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the sulfur atom (alpha-cleavage) is a characteristic fragmentation for sulfides. miamioh.eduwikipedia.org This could lead to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules, resulting in various sulfur-containing fragment ions.

Loss of HBr: Elimination of a hydrogen bromide (HBr) molecule is another possible pathway, which would lead to an ion at m/z 100, corresponding to [C₅H₈S]⁺.

Predicted Major Fragments in the Mass Spectrum Interactive Data Table: Predicted MS Fragmentation

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 181/183 | [C₅H₉BrS]⁺ | (Molecular Ion) |

| 101 | [C₅H₉S]⁺ | •Br |

| 100 | [C₅H₈S]⁺• | HBr |

| 73 | [C₄H₉]⁺ | •CH₂BrS |

| 61 | [CH₂SH]⁺ | •C₄H₇Br |

Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting ions.

Computational and Theoretical Studies on 3 Bromotetrahydro 2h Thiopyran

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is a widely used tool in computational chemistry to predict molecular properties and reaction mechanisms. nih.govnih.gov

Ground State Geometries and Energetics

A DFT study of 3-Bromotetrahydro-2H-thiopyran would begin with geometry optimization to determine its most stable three-dimensional structure, known as the ground state geometry. This calculation finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a cyclic molecule like tetrahydro-2H-thiopyran, this would involve identifying the most stable conformer, which is typically a chair conformation for six-membered rings. montclair.edu The presence of the bromine atom at the 3-position would lead to two possible chair conformers: one with the bromine in an axial position and one with it in an equatorial position. DFT calculations would predict which of these is more stable by calculating their relative energies.

Key energetic data that would be determined include the total electronic energy, enthalpy, and Gibbs free energy of the optimized structures. These values are crucial for comparing the stability of different conformers and for calculating reaction thermodynamics.

Table 1: Hypothetical DFT-Calculated Properties for Conformers of this compound Note: This table is illustrative and does not represent actual experimental or calculated data.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Bond Length (C-Br, Å) | Key Bond Angle (C2-C3-C4, °) |

|---|---|---|---|---|

| Axial-Br | +0.5 | 2.1 | 1.96 | 110.5 |

| Equatorial-Br | 0.0 | 1.9 | 1.95 | 111.2 |

Transition State Characterization for Reaction Pathways

DFT is also employed to study chemical reactions involving this compound, such as nucleophilic substitution or elimination reactions. To understand the kinetics of a reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. nih.govu-szeged.hu DFT calculations can locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. nih.gov For instance, studying the reaction with a nucleophile would involve modeling the approach of the nucleophile and the departure of the bromide ion to find the TS structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy indicates a better electron acceptor.

For this compound, an FMO analysis would calculate the energies and visualize the spatial distribution of the HOMO and LUMO. The LUMO would likely be localized around the antibonding orbital of the C-Br bond, indicating that this is the most probable site for a nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity. nih.gov

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other methods can be used to study molecular properties.

Ab Initio Methods: These methods are based on first principles of quantum mechanics without using experimental data for parametrization. montclair.edu Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a systematic way to improve calculations, though they are often more computationally expensive than DFT. uzh.ch They would be used to obtain highly accurate geometries and energies, serving as a benchmark for DFT results.

Semi-Empirical Methods: These methods use approximations from the Hartree-Fock formalism and include parameters derived from experimental data to simplify calculations. wikipedia.orgscispace.com Methods such as AM1, PM3, and MNDO are much faster than DFT or ab initio methods, making them suitable for preliminary calculations on large systems. researchgate.netdntb.gov.ua However, their accuracy is dependent on the molecule being similar to those used in the parametrization. wikipedia.org They could be used for an initial, rapid exploration of the conformational possibilities of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or chemical reactivity. If a series of related thiopyran derivatives with known reactivities were available, a QSAR model could be developed.

For this compound, this would involve calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) using methods like DFT. These descriptors would then be correlated with an observed activity, such as reaction rate constants. The resulting mathematical model could then be used to predict the reactivity of new, unsynthesized derivatives. This approach is highly dependent on the availability of a dataset of similar compounds with measured activities. cy5-5-maleimide.com

Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanics methods are excellent for studying static structures and single reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govnih.gov An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, providing a trajectory that shows how the molecule's conformation changes over time at a given temperature.

This would be particularly useful for studying the conformational landscape of the thiopyran ring. MD simulations can reveal the pathways and timescales for ring-flipping between different chair and boat conformations. montclair.edu By analyzing the simulation trajectory, one can determine the relative populations of the axial and equatorial conformers and understand the flexibility of the ring system, which can influence its reactivity and interactions with other molecules. mdpi.com

Synthetic Utility and Applications in Complex Molecule Construction

Building Block in the Synthesis of Heterocyclic Frameworks

The strategic placement of a bromine atom at the 3-position of the tetrahydro-2H-thiopyran ring renders this compound an ideal starting material for the construction of more complex heterocyclic systems. This reactivity is particularly evident in annulation reactions and the synthesis of spiro compounds.

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for building polycyclic systems. While specific examples detailing the use of 3-Bromotetrahydro-2H-thiopyran in annulation reactions are not extensively documented in publicly available research, the principles of organic synthesis suggest its potential as a precursor. For instance, the bromine atom can be displaced by a nucleophile that is part of a larger molecule, leading to the formation of a fused or bridged ring system. The tetrahydrothiopyran (B43164) ring itself can also participate in ring-closing reactions after initial functionalization at the bromine position.

Spiro Compound Synthesis

Spiro compounds, characterized by two rings connected through a single shared atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. The synthesis of spirocyclic frameworks often involves the reaction of a cyclic ketone with a difunctional reagent. While direct applications of this compound in this context are not widely reported, its derivatives could serve as key intermediates. For example, conversion of the bromo-group to a nucleophilic center could facilitate an intramolecular cyclization onto a carbonyl group within the same molecule, leading to a spirocyclic structure.

Precursor for Advanced Organic Transformations

The presence of the carbon-bromine bond in this compound opens the door to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions and cycloaddition reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. Although specific literature examples for this compound are scarce, its structure is amenable to these powerful reactions.

Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide. scilit.comresearchgate.net this compound could theoretically be coupled with various boronic acids or esters to introduce a wide range of substituents at the 3-position of the thiopyran ring. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. rsc.orgrsc.orgresearchgate.net this compound could serve as the halide partner, allowing for the introduction of alkynyl groups onto the tetrahydrothiopyran scaffold. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation with a copper acetylide, and reductive elimination. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. Current time information in Pasuruan, ID.researchgate.net While typically applied to aryl and vinyl halides, the reactivity of alkyl bromides in Heck-type reactions is an area of ongoing research. The application of this compound in a Heck reaction would lead to the formation of a 3-alkenyltetrahydro-2H-thiopyran derivative.

The following table summarizes the potential cross-coupling partners for this compound:

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond |

| Suzuki | Organoboronic acid/ester | C(sp³)-C(sp²), C(sp³)-C(sp³) |

| Sonogashira | Terminal alkyne | C(sp³)-C(sp) |

| Heck | Alkene | C(sp³)-C(sp²) |

Cycloaddition Reactions

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. nih.gov While the saturated nature of the tetrahydro-2H-thiopyran ring in this compound precludes its direct participation as a diene or dienophile in Diels-Alder reactions, its derivatives could be employed in various cycloaddition strategies. For example, elimination of HBr could generate a dihydrothiopyran intermediate, which could then participate in [4+2] cycloaddition reactions to form more complex polycyclic systems containing the thiopyran motif. rsc.org

Role in Derivatization for Specialized Reagents

The reactivity of the bromine atom in this compound allows for its conversion into a wide range of other functional groups. This capability makes it a valuable precursor for the synthesis of specialized reagents with tailored properties. For example, displacement of the bromide with a nucleophile containing a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) could lead to the creation of chemical probes for biological studies. Furthermore, the introduction of specific functionalities could transform the tetrahydrothiopyran scaffold into a chiral ligand for asymmetric catalysis or a building block for the synthesis of novel materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.